4-CHLOROPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER
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Overview
Description
4-CHLOROPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is a complex organic compound that features a quinoline and oxadiazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the quinoline and oxadiazole rings imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLOROPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling of the Quinoline and Oxadiazole Rings: The final step involves the coupling of the quinoline and oxadiazole moieties through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-CHLOROPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
4-CHLOROPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: Its electronic properties could be exploited in the development of organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-CHLOROPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, while the oxadiazole ring can form hydrogen bonds with active site residues of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENYL)-3-METHYL-4-(4-MORPHOLINYL)QUINOLINE
- 2-(4-CHLOROPHENYL)-4-(3,4-DIMETHOXYPHENYL)-6-METHOXY-3-METHYLQUINOLINE
Uniqueness
4-CHLOROPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is unique due to the presence of both quinoline and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-12-10-16(15-4-2-3-5-17(15)21-12)19-22-18(25-23-19)11-24-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVVLVFKKTNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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